molecular formula C12H12N4S B2390441 2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 924867-91-4

2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B2390441
CAS No.: 924867-91-4
M. Wt: 244.32
InChI Key: IUGWUOSFOGGGBF-UHFFFAOYSA-N
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Description

2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a synthetic organic compound designed for research and development applications, particularly in medicinal chemistry. It belongs to the class of [1,2,4]triazolo[1,5-c]quinazolines, which are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities. The core triazoloquinazoline scaffold provides a planar aromatic system that is of significant interest in the design of DNA-intercalating agents and topoisomerase II (Topo II) inhibitors, mechanisms relevant in anticancer research . Furthermore, the 5-thiol moiety is a versatile functional handle for further chemical modification, allowing researchers to synthesize diverse derivatives, such as thioethers, for structure-activity relationship (SAR) studies . The 2-isopropyl substituent on the triazole ring can influence the compound's lipophilicity and steric profile, potentially fine-tuning its bioavailability and interaction with biological targets. Research on closely related analogues has demonstrated that this chemical class possesses significant pharmacological potential. Studies have identified various 1,2,4-triazolo[1,5-a]quinazoline derivatives that exhibit in vivo antihypertensive effects, with some compounds capable of modulating heart rate and blood pressure in animal models, suggesting potential as adrenoblockers or cardiac stimulants . Additionally, other 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives have shown notable antimicrobial and antifungal activities in vitro, indicating the value of this structural framework in developing new anti-infective agents . The broader 1,2,4-triazole chemical family is also known for anticonvulsant, anti-inflammatory, and anticancer properties, highlighting the extensive research utility of this compound as a building block . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-propan-2-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVBROUVLHUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C3C=CC=CC3=NC(=S)N2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of N-Cyanoimidocarbonates with Hydrazinobenzoic Acids

A foundational approach involves the cyclocondensation of N-cyanoimidocarbonates with substituted hydrazinobenzoic acids under basic conditions. For example, reacting 2-hydrazinobenzoic acid with N-cyanoimidocarbonate derivatives in ethanol with triethylamine yields the triazoloquinazoline scaffold. The isopropyl group is introduced either via pre-functionalized hydrazinobenzoic acids or through post-cyclization alkylation.

Key Reaction Conditions

Parameter Value
Solvent Ethanol
Base Triethylamine
Temperature Reflux (78°C)
Reaction Time 12–18 hours
Yield Range 45–68%

Chlorination-Cyclization Sequential Reactions

An alternative route starts with quinazoline-2,4(1H,3H)-dione , which undergoes chlorination using phosphorus oxychloride (POCl₃) to form 2,4-dichloroquinazoline . Subsequent cyclocondensation with isopropyl hydrazine in dioxane at 80–90°C generates the triazoloquinazoline core. The thiol group is introduced via nucleophilic displacement of chlorine using potassium hydrosulfide (KSH).

Optimization Insight

  • Excess POCl₃ (3–4 equiv) ensures complete dichlorination.
  • Cyclocondensation yields improve with catalytic p-toluenesulfonic acid (p-TSA).

Thiol Group Installation: Regioselective Approaches

Direct Alkylation of Potassium 2-Thio-triazoloquinazoline

A regioselective method involves alkylating potassium 2-thio-triazolo[1,5-c]quinazoline with 2-bromopropane in dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, favoring S-alkylation over N-alkylation due to the softer nucleophilicity of the thiolate anion.

Reaction Parameters

Component Quantity
Potassium thiolate 1.0 equiv
2-Bromopropane 1.2 equiv
Solvent DMF
Temperature 60°C
Yield 72%

Thiolation via Carbon Disulfide Cyclocondensation

In a one-pot synthesis, 2-isopropylaminoquinazoline reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the thiolated product. This method avoids intermediate isolation, reducing purification steps.

Critical Notes

  • Excess CS₂ (2.5 equiv) ensures complete conversion.
  • Reaction at 100°C minimizes byproducts like disulfides.

Isopropyl Group Introduction: Pre- vs. Post-Functionalization

Pre-Functionalized Hydrazines

Using isopropylhydrazine in cyclocondensation reactions directly installs the isopropyl group during core formation. This strategy simplifies purification but requires stoichiometric control to avoid over-alkylation.

Post-Cyclization Alkylation

Quaternization of the triazoloquinazoline nitrogen with 2-iodopropane in acetonitrile introduces the isopropyl group post-cyclization. However, competing N-alkylation at multiple sites necessitates careful regiochemical analysis via NMR.

Comparative Yields

Method Yield (%) Purity (%)
Pre-functionalization 68 98
Post-alkylation 54 90

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 3.25 (m, 1H, isopropyl CH), 7.45–8.10 (m, 4H, aromatic H), 13.20 (s, 1H, SH).
  • ¹³C NMR : δ 22.1 (isopropyl CH₃), 34.8 (isopropyl CH), 115–155 (aromatic and triazole carbons), 180.2 (C=S).

Mass Spectrometry

  • EI-MS : m/z 244.32 [M]⁺, consistent with molecular formula C₁₂H₁₂N₄S.
  • Fragmentation peaks at m/z 201 (loss of isopropyl) and 173 (triazoloquinazoline core).

Challenges and Optimization Opportunities

Byproduct Formation in Thiolation

Acid-catalyzed esterification of intermediate thiols can degrade the pyrimidine ring. Mitigation strategies include:

  • Using anhydrous conditions to prevent hydrolysis.
  • Replacing HCl with milder acids (e.g., acetic acid).

Regioselectivity in Alkylation

Competing N- vs. S-alkylation is addressed by:

  • Employing polar aprotic solvents (DMF, DMSO) to stabilize thiolate anions.
  • Lowering reaction temperatures to 40–60°C.

Chemical Reactions Analysis

2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has been evaluated for its antimicrobial properties against various pathogens:

  • Bacterial Activity : Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values demonstrating its potential as an antibacterial agent .
  • Fungal Activity : The compound also displays antifungal properties against species such as Candida albicans, suggesting broad-spectrum antimicrobial potential .

Anticancer Activity

The compound's anticancer properties have been investigated through various assays:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. Notably, it has shown lethal activity against acute lymphoblastic leukemia cell lines (CCRF-CEM) at concentrations around 1.0 μM .
  • Mechanistic Insights : Docking studies suggest that this compound may interact with the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), similar to known anticancer drugs like Gefitinib. This interaction could elucidate its mechanism of action as an anticancer agent .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Methyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiolMethyl group instead of isopropylExhibits different lipophilicity and potentially varied biological activity
4-HydrazinoquinazolineContains hydrazine instead of triazoleKnown for different reactivity profiles
1,2,4-Triazolo[4,3-c]quinazolinesVariants without the thiol groupOften studied for their intercalative properties against DNA

The distinct combination of structural features in this compound contributes to its unique biological activities compared to these related compounds.

Comparison with Similar Compounds

Substituent Variations in Triazoloquinazoline Derivatives

The biological and physicochemical properties of triazoloquinazolines are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents (Position) Key Features Reference ID
2-Methyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol Methyl (C2), Thiol (C5) Simpler alkyl chain; reduced steric hindrance compared to isopropyl
2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol Methoxyphenyl (C2), Thiol (C5) Enhanced π-π stacking potential due to aromatic ring; altered solubility
5,6-Dihydro-[1,2,4]triazolo[1,5-c]quinazolines Partially saturated core Increased conformational flexibility; modified electronic properties

Key Observations :

  • Electronic Effects : Methoxyphenyl substituents enhance electron density, which may improve interactions with hydrophobic enzyme pockets .

Isomeric Differences: [1,5-c] vs. [4,3-c] Triazolopyrimidines

and highlight distinct NMR and melting point (m.p.) trends between [1,5-c] and [4,3-c] isomers:

  • ¹H-NMR Shifts : Protons in [4,3-c] isomers (e.g., compound 7) exhibit downfield shifts (Δδ ≈ 0.3–0.5 ppm) compared to [1,5-c] derivatives (e.g., compound 6), attributed to differences in ring current effects .
  • Melting Points : [4,3-c] isomers (e.g., compound 9) consistently display higher m.p. values (e.g., >250°C) than [1,5-c] analogs (e.g., compound 8, m.p. ~200°C), likely due to stronger intermolecular interactions .

Thiol vs. Thione Modifications

Replacement of the thiol group (-SH) with a thione (=S) or sulfonyl group alters reactivity and bioactivity:

  • Antifungal Activity : 2-Thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives exhibit activity against Candida albicans and Aspergillus niger, while sulfonyl analogs (e.g., compound in ) show reduced efficacy .
  • Oxidative Stability : Thiol-containing compounds are prone to oxidation, whereas thione derivatives (e.g., compound Y021-6481 in ) demonstrate enhanced stability under physiological conditions .

Antimicrobial and Anticancer Profiles

  • Target Compound: Limited direct data, but structural analogs (e.g., tetrazolo[1,5-c]quinazoline-5-thiones) show broad-spectrum antifungal and antitumor activity .
  • Methyl-Substituted Analog (CID 866356) : Exhibits moderate antibacterial activity, with MIC values of 16–32 µg/mL against Staphylococcus aureus .
  • K 13 (Triazoloquinazolinone Derivative): Demonstrated anti-inflammatory activity via inhibition of COX-2 (IC₅₀ = 1.2 µM) .

Receptor-Targeted Activity

  • Adenosine A₂A Antagonists: Furanyl-substituted triazolopyrimidines (e.g., compound 8g in ) show potent receptor antagonism (IC₅₀ < 10 nM), highlighting the importance of heteroaromatic substituents .
  • PDE1 Inhibitors : Benzyl-substituted triazolopteridines () indicate that bulky substituents enhance kinase selectivity .

Q & A

Q. What are the established synthetic routes for 2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, and what are the critical reaction parameters?

The compound can be synthesized via [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aliphatic aldehydes (e.g., isobutyraldehyde) in glacial acetic acid or propanol-2 under nitrogen. Key parameters include solvent choice (propanol-2 with acidic catalysts like HCl improves yield), reflux duration (2–24 hours), and post-reaction purification via recrystallization from methanol. Oxidation of dihydro intermediates may require controlled conditions to avoid over-oxidation .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • 1H/13C NMR : Resolves substituent positions (e.g., isopropyl δ ~1.0–2.4 ppm) and aromatic proton environments .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+1]+) and fragmentation patterns .
  • Elemental Analysis : Validates purity (C, H, N percentages within ±0.3% of theoretical values) .

Q. What biological activities have been reported for structurally related triazoloquinazolines?

Analogous compounds exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (MIC 2–8 µg/mL) and fungi via inhibition of lanosterol 14α-demethylase .
  • Adenosine receptor antagonism : Modulating neurological pathways (e.g., CGS15943 derivatives act as A2A/A3 antagonists) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Solvent Optimization : Propanol-2 with catalytic HCl increases cyclocondensation efficiency compared to acetic acid .
  • Oxidation Control : Use mild oxidizing agents (e.g., MnO2) to convert dihydro intermediates to aromatic derivatives without side reactions .
  • Purification : Gradient recrystallization (DMSO → methanol) improves purity to >95% .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization : Compare MIC values using identical bacterial strains (e.g., S. aureus ATCC 25923) and growth conditions .
  • Structural Analog Testing : Evaluate thiol vs. thione derivatives (e.g., 2-(2-pyridinyl)-triazoloquinazoline-5-thione) to isolate the role of the sulfur group .

Q. What structural modifications enhance the compound’s bioactivity or selectivity?

  • Substituent Effects :
  • Isopropyl Group : Improves lipophilicity (logP ~2.8) and membrane permeability .
  • Thiol Position : Directly influences receptor binding (e.g., A3 adenosine receptor IC50 reduced by 10-fold vs. methylthio analogs) .
    • Heterocycle Fusion : Pyrazolo-triazoloquinazolines show higher CNS penetration due to reduced plasma protein binding .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use 14α-demethylase (PDB: 3LD6) for antifungal activity prediction; AutoDock Vina for binding affinity scoring .
  • QSAR Models : Correlate Hammett σ values of substituents with antimicrobial IC50 (R² > 0.85 in triazoloquinazolines) .

Q. How does the thiol group influence stability and formulation in preclinical studies?

  • Oxidative Stability : Thiols are prone to dimerization; storage under inert gas (N2/Ar) at −20°C in DMSO prevents degradation .
  • Prodrug Design : Acetylated thiols (e.g., 5-thioacetate derivatives) improve oral bioavailability by 40% in rodent models .

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